molecular formula C11H13ClO2 B8333007 2-(4-Chlorophenyl)-3,3-dimethyl-2-methoxyoxirane

2-(4-Chlorophenyl)-3,3-dimethyl-2-methoxyoxirane

Cat. No. B8333007
M. Wt: 212.67 g/mol
InChI Key: MUYVPCDXNWQIJW-UHFFFAOYSA-N
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Patent
US04582862

Procedure details

57.0 g (1.056 mols) of sodium methylate are dissolved in 360 ml of methanol, and 208.4 g (0.96 mol) of 2-chloro-1-(4-chlorophenyl)-2-methylpropan-1-one are added dropwise to this solution at reflux temperature. The methanol is then removed by distillation. The residue is poured into ice water and the mixture is extracted with diethyl ether. The ether solution is washed with water, dried over Na2SO4 and concentrated. The resulting oil is purified by vacuum distillation.
Name
sodium methylate
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
208.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]([CH3:16])([CH3:15])[C:6]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)=[O:7]>CO>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2([O:2][CH3:1])[C:5]([CH3:16])([CH3:15])[O:7]2)=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
57 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
360 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
208.4 g
Type
reactant
Smiles
ClC(C(=O)C1=CC=C(C=C1)Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The methanol is then removed by distillation
ADDITION
Type
ADDITION
Details
The residue is poured into ice water
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether
WASH
Type
WASH
Details
The ether solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil is purified by vacuum distillation

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1(OC1(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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